
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one” is an organic compound that contains a borate functional group. It is a colorless to yellow liquid or semi-solid . The compound has a molecular weight of 324.3 .
Molecular Structure Analysis
The compound has a complex structure with a borate functional group. The InChI code for the compound is1S/C15H29BN2O3Si/c1-14(2)15(3,4)21-16(20-14)13-10-17-18(11-13)12-19-8-9-22(5,6)7/h10-11H,8-9,12H2,1-7H3 . Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or semi-solid at room temperature . It has a molecular weight of 324.3 . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Research on compounds with structures similar to "4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one" often focuses on their roles in chemical synthesis and catalysis. For example, the use of metal cation-exchanged clay catalysts for organic synthesis highlights the importance of structural modifications to enhance reactivity and selectivity in synthesis processes (Tateiwa & Uemura, 1997). Such studies underscore the potential of specific chemical modifications in creating efficient catalysts for organic reactions, which could be relevant for the applications of the compound .
Environmental Science and Toxicology
The environmental persistence and potential toxicological impacts of chemical compounds, including those structurally related to "this compound," are also areas of active research. Investigations into the environmental fate, detection, and remediation of contaminants like 1,4-dioxane reveal the challenges and methodologies pertinent to managing compounds with significant environmental mobility and resistance to degradation (Godri Pollitt et al., 2019). These insights can be crucial for understanding the environmental aspects of handling and disposing of chemicals with similar stability and solubility profiles.
Advanced Materials and Polymer Science
Research in the domain of materials science, particularly concerning the synthesis and application of novel polymers, often involves compounds that serve as precursors or additives to modify material properties. Studies on the synthesis and applications of biologically produced diols for industrial use highlight the potential of chemical intermediates in creating materials with desired thermal and mechanical properties (Xiu & Zeng, 2008). Such research might offer insights into the roles that specialized compounds can play in the development of new materials.
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are known to be used in Suzuki-Miyaura coupling reactions , indicating that the compound might interact with palladium catalysts and organic halides.
Mode of Action
Based on its structural similarity to other boronic esters, it is likely to act as a boron source in various organic reactions, including suzuki-miyaura coupling .
Biochemical Pathways
Boronic esters like this compound are often used in organic synthesis, particularly in carbon-carbon bond-forming reactions such as the suzuki-miyaura coupling . These reactions are crucial for the synthesis of various biologically active compounds.
Action Environment
It is known that boronic esters like this compound are typically sensitive to air and moisture , and should be stored under inert gas at room temperature .
Análisis Bioquímico
Biochemical Properties
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one plays a crucial role in biochemical reactions, particularly in the formation of carbon-boron bonds. It is often used in the borylation of benzylic C-H bonds of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Additionally, it is involved in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . The compound interacts with various enzymes and proteins, facilitating the formation of boron-containing biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific storage conditions, such as being kept at low temperatures and in an inert atmosphere . Over time, the compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo settings.
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTYRLPRDAUIDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462974 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100818-32-4 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

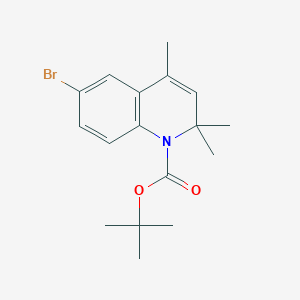
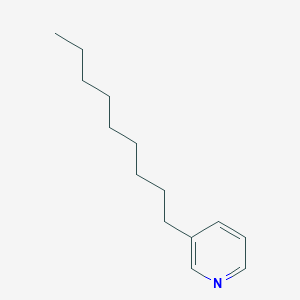

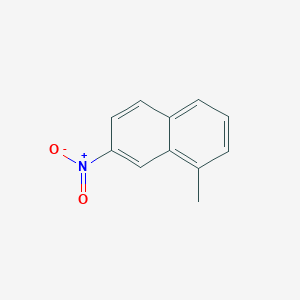


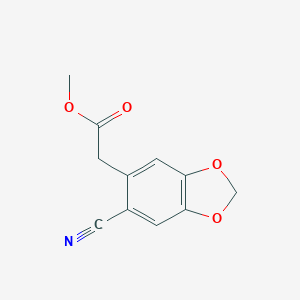
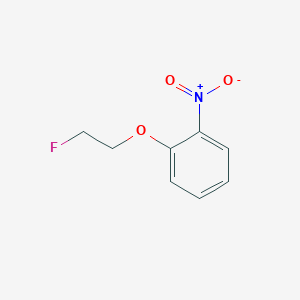
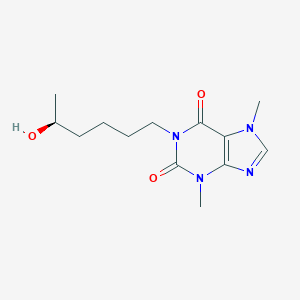

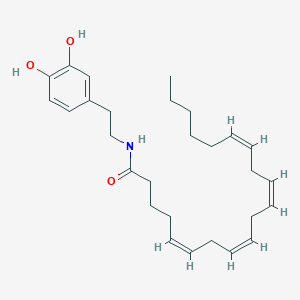
![Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B173372.png)

